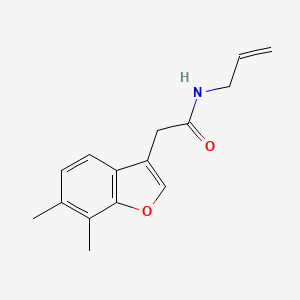

N-allyl-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

"N-allyl-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide" is a chemical compound that has garnered interest in various scientific studies due to its unique structural and chemical characteristics. This analysis draws on recent research to provide insights into its synthesis, structural nuances, reactivity, and property profiles.

Synthesis Analysis

The synthesis of benzofuran-2-ylacetamide derivatives, including compounds similar to "N-allyl-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide," involves cascade reactions that utilize palladium catalysis. Gabriele et al. (2007) have developed an efficient synthesis method starting from 1-(2-allyloxyaryl)-2-yn-1-ols, amines, and CO, employing catalytic amounts of PdI2 along with PPh3 and KI. This method exemplifies the "sequential homobimetallic catalysis" concept, showcasing two catalytic cycles in sequence to produce the final product (Gabriele et al., 2007).

Molecular Structure Analysis

Investigations into the molecular structure of compounds analogous to "N-allyl-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide" reveal detailed geometrical parameters. For instance, Bunev et al. (2013) have analyzed the structure of a related benzothiazol-2-yl acetamide compound, demonstrating the planarity of the acetamide moiety and how substituents influence its molecular geometry (Bunev et al., 2013).

Chemical Reactions and Properties

The chemical reactivity and properties of benzofuran derivatives have been explored through various reactions, including those leading to the formation of benzofuran-3(2H)-one scaffolds with a quaternary center. Yuan et al. (2019) described a Rh/Co relay catalyzed C-H functionalization/annulation process for constructing benzofuran motifs, highlighting the compound's reactivity and potential for further chemical transformations (Yuan et al., 2019).

Physical Properties Analysis

The physical properties, such as melting points, solubility, and stability of benzofuran derivatives, are crucial for understanding their behavior in different environments. Although specific data on "N-allyl-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide" is scarce, related research provides insights into the physical characteristics of analogous compounds, emphasizing the importance of molecular structure on these properties.

Chemical Properties Analysis

Chemical properties, including acidity (pKa) and reactivity towards various reagents, define the compound's applications and reactions. Duran and Canbaz (2013) determined the pKa values of newly synthesized benzothiazole acetamide derivatives, offering a glimpse into the compound's chemical behavior and reactivity profile (Duran & Canbaz, 2013).

Mecanismo De Acción

Direcciones Futuras

Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . Future research may focus on discovering new drugs and developing structure-activity relationships (SAR) on these derivatives as antimicrobial drugs .

Propiedades

IUPAC Name |

2-(6,7-dimethyl-1-benzofuran-3-yl)-N-prop-2-enylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2/c1-4-7-16-14(17)8-12-9-18-15-11(3)10(2)5-6-13(12)15/h4-6,9H,1,7-8H2,2-3H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGNYMJMYONZIAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=CO2)CC(=O)NCC=C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-allyl-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5877513.png)

![N-(2,4-dimethylphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5877528.png)

![2-chloro-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5877533.png)

![3'-amino-4-tert-butyl-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B5877540.png)

![N'-(2,4-dihydroxybenzylidene)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide](/img/structure/B5877551.png)

![N-(4-{[3-(4-methoxyphenyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxalin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B5877563.png)

![2-[(4-chlorophenyl)sulfonyl]-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole](/img/structure/B5877589.png)

![3,4-dimethoxybenzaldehyde {4-methyl-6-[methyl(phenyl)amino]-5-nitro-2-pyrimidinyl}hydrazone](/img/structure/B5877605.png)